Product packaging for 4-Azido-N-methyl-2-nitroaniline(Cat. No.:CAS No. 38873-74-4)

4-Azido-N-methyl-2-nitroaniline

Cat. No.: B14660447
CAS No.: 38873-74-4
M. Wt: 193.16 g/mol
InChI Key: YWGRKMPRYHXMNX-UHFFFAOYSA-N
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Description

4-Azido-N-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C7H7N5O2 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N5O2 B14660447 4-Azido-N-methyl-2-nitroaniline CAS No. 38873-74-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38873-74-4

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

4-azido-N-methyl-2-nitroaniline

InChI

InChI=1S/C7H7N5O2/c1-9-6-3-2-5(10-11-8)4-7(6)12(13)14/h2-4,9H,1H3

InChI Key

YWGRKMPRYHXMNX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Structural Context Within Aromatic Azides and Nitroanilines

4-Azido-N-methyl-2-nitroaniline is an aromatic compound characterized by a benzene (B151609) ring substituted with three key functional groups. The positioning of these groups—a nitro group at position 2, an azido (B1232118) group at position 4, and a methylamino group at position 1—creates a unique electronic and steric environment that dictates the molecule's chemical behavior.

The N-methylamino group is an activating, electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the nitro and azido groups are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and activating it towards nucleophilic substitution. The interplay of these opposing electronic effects, along with the steric hindrance imposed by the substituents, governs the reactivity at each position of the aromatic ring.

Historical Perspectives on Azide and Nitroaniline Chemistry in Organic Synthesis

The chemistry of aromatic azides and nitroanilines has a rich history, deeply intertwined with the development of organic synthesis. Aromatic nitro compounds, such as nitroanilines, have been pivotal intermediates in the chemical industry for over a century, primarily in the synthesis of dyes and pigments. The synthesis of nitroanilines typically involves the nitration of anilines or the amination of nitro-substituted haloarenes. For instance, 4-nitroaniline is produced industrially by the amination of 4-nitrochlorobenzene wikipedia.org. The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast landscape of further chemical modifications organic-chemistry.org.

Aromatic azides have also been known for a considerable time and are valued for their unique reactivity. A common method for their preparation involves the diazotization of an aromatic amine followed by treatment with an azide (B81097) salt. The azide functional group can undergo a variety of transformations, most notably the extrusion of dinitrogen gas upon thermolysis or photolysis to generate highly reactive nitrenes. Furthermore, azides are key participants in 1,3-dipolar cycloaddition reactions, a class of reactions that has gained immense importance in modern chemistry.

Contemporary Research Significance of Multifunctional Aromatic Compounds

Strategies for Introducing the Azido Group

The introduction of the azido group onto an aromatic ring is a critical step in the synthesis of this compound. Two primary strategies are commonly employed: the diazotization of a primary aromatic amine followed by treatment with an azide (B81097) salt, and the nucleophilic substitution of a halide on an activated aromatic ring.

Diazotization of Amines Followed by Azide Treatment

This classical and widely used method involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an azide anion. organic-chemistry.org The reaction is typically carried out in situ, where the amine is treated with a diazotizing agent, such as nitrous acid (generated from sodium nitrite (B80452) and a strong acid), followed by the addition of an azide source, most commonly sodium azide. organic-chemistry.orgresearchgate.net

The general mechanism involves the formation of a nitrosonium ion (NO+) in an acidic medium, which then acts as an electrophile and attacks the nitrogen of the primary amine. libretexts.org A series of proton transfers leads to the formation of the diazonium salt (Ar-N₂⁺). These salts, while useful intermediates, can be unstable and are often used immediately without isolation. researchgate.net The subsequent addition of sodium azide results in the displacement of the dinitrogen molecule (N₂) and the formation of the aryl azide. researchgate.netorganic-chemistry.org

Several variations of this method have been developed to improve efficiency and safety. For instance, the use of organic nitrites like tert-butyl nitrite in combination with trimethylsilyl (B98337) azide (TMSN₃) offers a one-pot synthesis from aromatic amines under milder conditions. researchgate.net Another approach involves the use of arenediazonium tosylates, which are noted for their stability and ease of handling, reacting with sodium azide in water to produce high yields of aromatic azides. organic-chemistry.org The use of polymer-supported reagents and ionic liquids has also been explored to facilitate easier workup and create more environmentally friendly protocols. researchgate.net

Nucleophilic Substitution of Halides on Activated Arenes with Azide Anion

An alternative strategy for introducing the azido group is through nucleophilic aromatic substitution (SNAᵣ). wikipedia.orgbyjus.com This method is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a halogen leaving group. wikipedia.orgchemistrysteps.com

In the context of synthesizing this compound, a precursor such as 4-chloro-N-methyl-2-nitroaniline or 4-fluoro-N-methyl-2-nitroaniline could be reacted with an azide salt, typically sodium azide, in a suitable solvent. The electron-withdrawing nitro group at the ortho position and the azido group's desired para position relative to the leaving group facilitates the attack of the azide nucleophile. researchgate.net The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the halide is expelled to yield the final aryl azide. youtube.com The reactivity of the leaving group generally follows the order F > Cl > Br > I in SNAr reactions. chemistrysteps.com

This method has been successfully applied in the synthesis of various azido-nitro-substituted aromatic compounds. For example, 4-azido-1-fluoro-2-nitrobenzene has been used as a reagent to introduce the 4-azido-2-nitrophenyl group. nih.gov

Strategies for Introducing the N-Methylamino Group

The incorporation of the N-methylamino group can be achieved through several synthetic routes, primarily involving reductive amination or N-alkylation techniques.

Reductive Amination Approaches

Reductive amination is a versatile method for forming amines. While it is more commonly used to introduce a methyl group to a primary amine, it can be adapted for the synthesis of N-methylaniline derivatives. One approach involves the reaction of an aniline derivative with formaldehyde (B43269) to form an intermediate imine or enamine, which is then reduced in situ. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives, such as sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which is known for its mildness and selectivity. acs.org

Catalytic hydrogenation can also be employed for the reductive amination step. For instance, a one-pot reductive mono-N-alkylation of anilines and nitroarenes using various aldehydes has been demonstrated with a Pd/C catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen donor. acs.org More recently, ruthenium-catalyzed reductive methylation of amines using dimethyl carbonate as a green C₁ source and molecular hydrogen has been reported. rsc.org

N-Alkylation Techniques

Direct N-alkylation of a primary or secondary amine with a methylating agent is a common strategy. rsc.org For the synthesis of an N-methylaniline derivative, a precursor aniline could be reacted with a methyl halide (e.g., methyl iodide) or dimethyl sulfate (B86663) in the presence of a base. psu.edu However, a significant challenge with this method is controlling over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts. psu.edu

To address the issue of selectivity, various methods have been developed. The use of ionic liquids as solvents has been shown to minimize over-alkylation and allow for milder reaction conditions. rsc.orgpsu.edu Another approach involves using cesium carbonate (Cs₂CO₃) as a promoter for the selective mono-N-alkylation of primary aromatic amines with alkyl halides. rsc.org Additionally, N-aminopyridinium salts have been introduced as ammonia (B1221849) surrogates for the synthesis of secondary amines through a self-limiting alkylation process. nih.gov

Strategies for Introducing the Nitro Group

The introduction of a nitro group onto the aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent. The choice of nitrating agent and reaction conditions is crucial and depends on the nature of the substituents already present on the aniline ring.

For the synthesis of this compound, the nitration step would likely be performed on an N-methylaniline derivative. Direct nitration of N-methylaniline with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion. stackexchange.combyjus.com This protonated group is a meta-director, which would lead to the undesired formation of the meta-nitro product. stackexchange.combyjus.comyoutube.com

To circumvent this issue, a common strategy is to first protect the amino group through acylation. stackexchange.com For example, reacting N-methylaniline with acetic anhydride (B1165640) would form N-methylacetanilide. The acetyl group is less basic and still an ortho, para-director, although it is deactivating. Nitration of the protected intermediate would then favor the formation of the para-nitro isomer due to steric hindrance at the ortho position. Subsequent hydrolysis of the amide would then yield the desired nitro-substituted N-methylaniline. A similar approach has been described for the synthesis of 2-methyl-4-nitroaniline (B30703) from o-toluidine. google.com Another method for the synthesis of 4-methyl-2-nitroaniline (B134579) involves the protection of 4-methylaniline with ethyl chloroformate before nitration. patsnap.com

The introduction of a nitro group can also be achieved through other nitrating agents under different conditions. For example, tert-butyl nitrite has been used as a nitrating agent in the presence of a copper catalyst. patsnap.com

Electrophilic Aromatic Nitration

Electrophilic aromatic nitration is a fundamental process for introducing a nitro group onto an aromatic ring. masterorganicchemistry.com This reaction typically involves the use of a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and a strong acid catalyst, commonly concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comdocbrown.info The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comlibretexts.org

The nitronium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a carbocation intermediate known as a benzenium ion or σ-complex. libretexts.org A weak base in the reaction mixture then deprotonates the carbocation, restoring the aromaticity of the ring and resulting in the nitro-substituted product. masterorganicchemistry.com

For the synthesis of compounds like this compound, the starting material would ideally be N-methyl-4-azidoaniline. The nitration of this substrate would introduce a nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents on the ring.

Selective Nitration in the Presence of Other Functional Groups

The presence of multiple functional groups on the aniline ring, such as the azido and the N-methylamino groups, presents a challenge for selective nitration. The amino group is a strongly activating, ortho-, para-director, while the azido group is also an ortho-, para-director, though its influence can be more complex. Direct nitration of aniline itself can be problematic as the amino group is susceptible to oxidation by the nitrating mixture. uomustansiriyah.edu.iqbyjus.com

To circumvent this, a common strategy is to protect the amino group before nitration. uomustansiriyah.edu.iqbyjus.com Acylation of the amino group to form an acetanilide (B955) is a frequently employed method. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help control the reaction and prevent over-nitration or oxidation. byjus.com After the nitration step, the protecting group can be removed by hydrolysis to regenerate the amino functionality. uomustansiriyah.edu.iq

In the context of this compound, the N-methylamino group is already secondary, which may offer some modulation of its activating strength compared to a primary amine. However, protecting group strategies might still be necessary to achieve the desired regioselectivity and prevent unwanted side reactions.

Integrated Multi-step Syntheses of Substituted Azido-Nitroanilines

The synthesis of complex substituted anilines like this compound typically requires a multi-step approach to install the various functional groups in a controlled manner.

Step-by-Step Functional Group Installation

A plausible synthetic route would involve a sequence of reactions to introduce the azido, methyl, and nitro groups onto an aniline precursor. For instance, one could start with a commercially available substituted aniline and sequentially add the other functionalities.

A general strategy for synthesizing nitroanilines involves a multi-step sequence that may include:

Protection of the amino group: As mentioned earlier, protecting the amino group, for example by acylation, is a crucial first step to prevent oxidation during nitration. uomustansiriyah.edu.iqbyjus.com

Nitration: The protected aniline is then subjected to electrophilic nitration. byjus.commagritek.com

Deprotection: The protecting group is subsequently removed to yield the nitroaniline. uomustansiriyah.edu.iq

For example, a synthesis could commence with p-nitroaniline. The amino group could be methylated, and then the nitro group could be reduced to an amino group. This newly formed amino group could then be diazotized and converted to an azido group. Finally, a selective nitration would be required to introduce the nitro group at the 2-position.

Protecting Group Strategies

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group and prevent it from interfering with subsequent reactions. nih.gov In the synthesis of substituted anilines, the amino group is often protected to control its reactivity and directing effects during electrophilic aromatic substitution. uomustansiriyah.edu.iqbyjus.com

Common protecting groups for amines include:

Acetyl (Ac): Introduced by reacting the amine with acetic anhydride or acetyl chloride. The resulting acetamido group is less activating than the amino group. byjus.com

Formyl (CHO): Can be introduced by reacting the amine with formic acid. google.com

Carbamates: Groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. nih.gov These are generally stable under a variety of reaction conditions and can be selectively removed.

The choice of protecting group depends on its stability to the conditions of the subsequent reaction steps and the ease of its removal. For instance, the Boc group can be removed under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis. nih.gov In the synthesis of nitroanilines, the protecting group must be stable to the strong acids used in nitration. uomustansiriyah.edu.iq

Protecting GroupReagents for IntroductionReagents for Removal
AcetylAcetic anhydride, Acetyl chlorideAcid or base hydrolysis
FormylFormic acidAcid or base hydrolysis
tert-Butyloxycarbonyl (Boc)Di-tert-butyl dicarbonateTrifluoroacetic acid, HCl
Benzyloxycarbonyl (Cbz)Benzyl (B1604629) chloroformateH₂, Pd/C (Hydrogenolysis)

Catalytic Methods in this compound Synthesis

Catalytic methods can offer milder and more selective pathways for the synthesis of complex molecules. In the context of synthesizing substituted nitroanilines, catalytic approaches are being explored to improve efficiency and reduce waste.

For the nitration step, while the classic mixed acid method is prevalent, alternative nitrating agents and catalytic systems have been developed. For example, tert-butyl nitrite has been used as a nitrating agent in the presence of a copper salt catalyst for the synthesis of 4-methyl-2-nitroaniline. patsnap.com This method offers a different approach to the traditional strong acid nitration.

Another catalytic method involves the use of palladium diacetate with tert-butyl nitrite for the nitration of N-(p-toluene) ethyl carbamate, which is then hydrolyzed to give 4-methyl-2-nitroaniline. chemicalbook.com These catalytic methods can sometimes provide better regioselectivity and functional group tolerance compared to traditional methods.

The reduction of a nitro group to an amine, a common transformation in the synthesis of substituted anilines, is often achieved catalytically using hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst. youtube.com This method is generally clean and high-yielding.

Reactivity of the Azido Group

The azido group (–N₃) is a versatile functional group known for its participation in a range of reactions, making it a valuable synthon in organic chemistry.

The azido group in this compound can readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes and nitriles. nih.gov This type of reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. scispace.com

The reaction of an azide with a terminal alkyne, often catalyzed by copper(I), is known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.com This reaction leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. scispace.commdpi.com The process is highly efficient and regioselective. raco.cat The resulting triazole products are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. nih.gov

Similarly, azides can react with nitriles in cycloaddition reactions to form tetrazoles, though this transformation is less common than the reaction with alkynes. The reaction of azides with alkenes can also occur, particularly with strained alkenes, to yield triazolines. sigmaaldrich.com These cycloaddition reactions provide a powerful tool for the construction of complex heterocyclic systems from relatively simple precursors. acs.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

Reactant 1Reactant 2CatalystProduct Type
Organic AzideTerminal AlkyneCopper(I)1,4-Disubstituted 1,2,3-Triazole
Organic AzideNitrileVariesTetrazole
Organic AzideAlkeneNone (thermal)Triazoline
Organic AzideEnamineNone (thermal)Triazole

Upon thermal or photochemical stimulation, the azido group in this compound can decompose, extruding a molecule of dinitrogen (N₂) to form a highly reactive intermediate known as a nitrene. wikipedia.org Nitrenes are the nitrogen analogs of carbenes and are characterized by a nitrogen atom with only six valence electrons, making them highly electrophilic. wikipedia.org

The formation of a nitrene from an azide is a common and synthetically useful transformation. wikipedia.org The resulting nitrene can undergo a variety of subsequent reactions, including:

C-H Insertion: The nitrene can insert into carbon-hydrogen bonds to form new C-N bonds, leading to the formation of amines or amides. wikipedia.org

Cycloaddition: Nitrenes can add to double bonds to form aziridines. uic.edu

Rearrangement Reactions: Aryl nitrenes can undergo ring-expansion or ring-contraction reactions. wikipedia.org

The specific pathway of decomposition and the subsequent reactions of the nitrene intermediate are influenced by the reaction conditions (thermal vs. photochemical) and the electronic nature of the substituents on the aromatic ring. wikipedia.org

The azido group can be readily reduced to a primary amino group (–NH₂). This transformation is a crucial step in the synthesis of various diamino compounds. A variety of reducing agents can be employed for this purpose, with common examples including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Staudinger Reaction: Reaction with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting iminophosphorane. sigmaaldrich.com

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can also effect this reduction, although the latter is generally less reactive. researchgate.net

The reduction of the azido group in this compound would lead to the formation of 4-amino-N-methyl-2-nitroaniline. This reaction is highly chemoselective, as the azido group is typically more susceptible to reduction than the nitro group under many conditions.

While the azide group itself is a good nucleophile, in the context of an aryl azide, it is the aromatic ring that is more likely to undergo nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups. However, the azide anion (N₃⁻) is an excellent nucleophile and is often used to introduce the azido group onto a molecule via a substitution reaction. For instance, the synthesis of this compound itself likely involves the displacement of a suitable leaving group (e.g., a halide) on a precursor molecule by an azide salt.

Direct nucleophilic substitution on the nitrogen atoms of the azido group is not a common reaction pathway. Instead, the reactivity of the azido group is dominated by cycloadditions and decomposition to nitrenes.

Reactivity of the Nitro Group

The nitro group (–NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached.

The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. msu.edu This deactivation is a consequence of the strong inductive and resonance effects of the nitro group, which withdraw electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. msu.eduresearchgate.net

The electron-withdrawing nature of the nitro group directs incoming electrophiles to the meta position relative to itself. msu.edu This is because the resonance structures of the Wheland intermediate (the carbocation intermediate in EAS) show that the positive charge is delocalized to the ortho and para positions. Placing an electron-withdrawing group at these positions would further destabilize the intermediate. Therefore, substitution at the meta position, which avoids this destabilization, is favored.

In this compound, the presence of the nitro group at the 2-position and the azido and N-methylamino groups at the 4- and N-positions, respectively, creates a complex pattern of directing effects. The N-methylamino group is a strong activating, ortho-, para-director, while the azido group is a moderately deactivating, ortho-, para-director. The nitro group is a strong deactivating, meta-director. The interplay of these groups will determine the regioselectivity of any further substitution reactions on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Facilitation

The presence of a nitro group, a potent electron-withdrawing group, significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr) reactions. This activation is a cornerstone of the compound's synthetic utility, allowing for the introduction of a variety of nucleophiles onto the aromatic core.

The mechanism of SNAr reactions involves a two-step addition-elimination process. nih.gov The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The strong electron-withdrawing capacity of the nitro group, particularly when positioned ortho or para to the leaving group, is crucial for stabilizing this intermediate and thus facilitating the reaction. nih.govresearchgate.net In many SNAr reactions, the order of leaving group ability is F > Cl ≈ Br > I, a phenomenon referred to as the "element effect," which underscores the importance of the initial nucleophilic addition. nih.gov

The efficiency of these substitutions can be influenced by various factors, including the nature of the nucleophile, the solvent, and the specific reaction conditions. For instance, the use of aprotic solvents like DMSO in combination with a weak base has been shown to be effective for promoting SNAr reactions involving amine nucleophiles. semanticscholar.org

Reduction of Nitro Group to Amino or Hydroxylamino Functionalities

The nitro group of this compound can be selectively reduced to either an amino (-NH2) or a hydroxylamino (-NHOH) group, opening up avenues for further functionalization and the synthesis of various derivatives.

Reduction to Anilines:

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.org A variety of reagents and catalytic systems can achieve this conversion. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgorganic-chemistry.org However, these methods often require precautions due to the flammable nature of the catalysts and the use of compressed hydrogen gas. niscpr.res.in

Alternative methods that offer milder reaction conditions and greater functional group tolerance have been developed. For example, the use of hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder provides a rapid and simple method for reducing aromatic nitro compounds at room temperature or with gentle warming. niscpr.res.in This system has the advantage of being operable in the presence of air, avoiding the need for an inert atmosphere. niscpr.res.in Other effective systems include iron in acidic media and sodium hydrosulfite. wikipedia.org The choice of reducing agent is critical, as some, like metal hydrides, may lead to the formation of azo compounds instead of anilines. wikipedia.org

The reduction of the nitro group in a related compound, 4-methyl-2-nitroaniline, to yield 4-methylbenzene-1,2-diamine is a key step in some synthetic pathways. researchgate.net This transformation is often achieved using reagents like iron in hydrochloric acid. researchgate.net

Reduction to Hydroxylamines:

The partial reduction of the nitro group to a hydroxylamino functionality offers another synthetic route. This transformation can be achieved using specific reducing agents and carefully controlled reaction conditions. wikipedia.org Reagents such as zinc metal in aqueous ammonium chloride or catalytic systems like rhodium on carbon with hydrazine monohydrate at room temperature are effective for this purpose. wikipedia.org The selective photoinduced reduction of nitroarenes to N-arylhydroxylamines using only light and methylhydrazine has also been reported as a catalyst- and additive-free method.

Reactivity of the N-Methylamino Group

Basicity and Nucleophilicity Considerations

The N-methylamino group in this compound exhibits both basic and nucleophilic properties, which are influenced by the electronic effects of the other substituents on the aromatic ring.

In general, the nucleophilicity of amines correlates with their basicity, with secondary amines typically being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com However, this trend can be affected by steric hindrance and the presence of electron-withdrawing groups. masterorganicchemistry.com In the case of this compound, the presence of the electron-withdrawing nitro and azido groups decreases the electron density on the nitrogen atom of the N-methylamino group, thereby reducing its basicity and nucleophilicity compared to a simple N-methylaniline.

The azide ion itself is a potent nucleophile, often significantly more so than amines, a phenomenon attributed to the "alpha effect" where an adjacent atom with a lone pair enhances nucleophilicity. masterorganicchemistry.com This high nucleophilicity necessitates caution when working with azides in the presence of certain solvents, as unwanted side reactions can occur. masterorganicchemistry.com

N-Alkylation and N-Acylation Reactions

The N-methylamino group can undergo N-alkylation and N-acylation reactions, providing a means to further modify the structure of this compound.

N-Alkylation:

N-alkylation of amines with alcohols is a common method for synthesizing substituted amines. nih.gov This can be achieved using various catalysts, such as iridium or ruthenium complexes. nih.gov For instance, the N-alkylation of anilines with benzyl alcohol can be successfully carried out at elevated temperatures. nih.gov The electronic nature of the substituents on the aniline ring can influence the reaction rate and yield. nih.gov The N-methylation of anilines can also be accomplished using methanol (B129727) in the presence of a suitable catalyst and base. nih.gov A patented process describes the N-methylation of nitroanilines using a mixture of formaldehyde or paraformaldehyde and sulfuric acid. google.com

N-Acylation:

N-acylation of nitroaniline derivatives can be achieved using acylating agents such as acyl anhydrides or acyl halides. google.com The reaction conditions, including the amount of base used, can be controlled to achieve selective N-acylation. google.com

Interplay and Synergy of Functional Group Reactivities on the Aromatic Core

The interplay between these groups is crucial in directing the course of chemical transformations. For example, in the reduction of the nitro group, the presence of the other functional groups must be considered to ensure selectivity and avoid unwanted side reactions. The hydrogen bonding ability of the amino group, once the nitro group is reduced, can influence the conformation and crystal structure of the resulting molecule. chemicalbook.com

This interplay of functional groups makes this compound a versatile building block in organic synthesis, allowing for a range of transformations to produce diverse and complex molecules.

Advanced Applications of 4 Azido N Methyl 2 Nitroaniline in Chemical Research

Role as a Building Block in Complex Molecular Architectures

4-Azido-N-methyl-2-nitroaniline serves as a fundamental component in the construction of intricate molecular frameworks. The presence of the azide (B81097) functional group is key to its utility, enabling its participation in highly efficient and specific chemical reactions.

The azide group in this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the formation of stable 1,2,3-triazole rings by reacting with terminal alkynes. medchem101.comsigmaaldrich.com The resulting triazole ring is not merely a linker but can actively participate in binding to biological targets through hydrogen bonding and dipole interactions. medchem101.com This methodology is prized for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for creating diverse molecular libraries. tcichemicals.com

The general scheme for the CuAAC reaction involving an azide and an alkyne is as follows:

Azide Component: R-N₃ (e.g., this compound)

Alkyne Component: R'-C≡CH

Catalyst: Copper(I) source

Product: A 1,4-disubstituted 1,2,3-triazole

This reaction's efficiency and specificity allow for the straightforward synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery. medchem101.com

The principles of click chemistry, for which this compound is a prime candidate, are extensively used in the synthesis of macrocycles and dendrimers. mdpi.com Macrocyclization can be achieved by reacting a molecule containing both an azide and an alkyne group, or by the intermolecular reaction of di-azides and di-alkynes. The rigidity and defined geometry of the resulting macrocycles make them of interest for host-guest chemistry and as synthetic receptors. mdpi.com

Dendrimers, which are highly branched, monodisperse macromolecules, can also be constructed using a divergent or convergent approach with this compound as a building block. The azide functionality allows for the stepwise addition of new branches, leading to the controlled growth of the dendritic structure. The CuAAC reaction is particularly advantageous for this purpose due to its high efficiency and the minimal generation of byproducts. mdpi.com

Table 1: Examples of Building Blocks for Macrocycle and Dendrimer Synthesis via Click Chemistry

Building Block A (Azide)Building Block B (Alkyne)Resulting Structure
Di-azideDi-alkyneMacrocycle
Azide-functionalized coreAlkyne-functionalized branchesDendrimer
Alkyne-functionalized coreAzide-functionalized branchesDendrimer

This table presents generalized examples of how bifunctional azide and alkyne building blocks can be used to construct macrocycles and dendrimers. This compound could be derivatized to serve as such a building block.

Photochemical Reagents and Caging Groups

Aryl azides, such as this compound, are known to be photochemically active. Upon irradiation with UV light, they can undergo photolysis to generate highly reactive nitrene intermediates. This property makes them suitable for use as photochemical reagents and in the development of photolabile protecting groups, also known as "caging groups."

The photogenerated nitrene can undergo various reactions, including insertion into C-H and N-H bonds, or cycloaddition reactions. This reactivity can be harnessed to modify other molecules in a spatially and temporally controlled manner using light. While specific studies on this compound as a caging group are not widely documented, the underlying photochemistry of aryl azides is well-established. The nitro group in the ortho position may influence the photochemical properties and the reactivity of the resulting nitrene.

Precursors for Surface Functionalization and Material Science

The versatile chemical nature of this compound also lends itself to applications in materials science, particularly in the functionalization of surfaces.

N-methylaniline derivatives are known to undergo electropolymerization to form conductive polymer films. researchgate.net It is plausible that this compound could also be electropolymerized, leading to the formation of a polymer film that is functionalized with azide groups. This process would involve the electrochemical oxidation of the monomer, leading to the formation of radical cations that then couple to form the polymer chain. The resulting azide-functionalized polymer film could then be further modified using click chemistry, allowing for the attachment of a wide range of molecules to the electrode surface.

The azide group of this compound provides a powerful handle for the covalent attachment of this molecule to surfaces. For instance, surfaces can be pre-functionalized with alkyne groups, and then this compound can be attached via the CuAAC reaction. This approach allows for the precise control over the surface chemistry. researchgate.net The nitroaniline moiety of the attached molecule can impart specific electronic or recognition properties to the surface. This strategy is valuable in the development of sensors, molecular electronics, and biocompatible materials. researchgate.net

Integration into Nanomaterials

While direct experimental studies detailing the integration of this compound onto nanomaterials are not extensively documented in current literature, the functional groups inherent to the molecule provide a strong basis for its potential in this area. The field of nanomaterial functionalization often relies on molecules that can act as linkers, and the properties of this compound make it a prime candidate for such applications.

The azide group is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility. nih.gov Nanomaterials such as gold nanoparticles, quantum dots, and graphene can be functionalized with alkyne groups, creating a platform for the covalent attachment of azido-containing molecules like this compound. This approach allows for the stable and controlled decoration of nanoparticle surfaces. nih.govnih.gov

Furthermore, the amine group on the aniline (B41778) ring offers an alternative route for conjugation. For instance, the amine can react with carboxyl groups on the surface of nanomaterials through carbodiimide-mediated amide bond formation. researchgate.netresearchgate.net This is a common strategy for functionalizing a variety of nanoparticles, including those made of silica (B1680970) or polymers.

The photoreactive nature of the aryl azide in this compound presents another intriguing possibility for nanomaterial integration. Upon exposure to UV light, the azide group forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in its vicinity. This allows for the non-specific, covalent attachment of the molecule to the surface of various nanomaterials, including those with less reactive surfaces. This method of photografting can be particularly useful for creating stable, functionalized nanomaterials.

The integration of this compound could impart photo-responsive properties to nanomaterials, opening up avenues for applications in light-triggered drug delivery, photopatterning of surfaces, and the development of advanced photo-responsive materials.

Development of Chemical Probes and Tags

The structural motifs of this compound make it an excellent scaffold for the design of chemical probes and tags. Its ability to be incorporated into larger molecules and subsequently form covalent linkages upon photoactivation is a key feature in this regard.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique used to identify and characterize binding partners of a molecule of interest within a complex biological system. A photoaffinity label is a compound that contains a photoreactive group and has affinity for a specific biological target. Upon photo-irradiation, the photoreactive group is converted into a highly reactive species that forms a covalent bond with the target molecule, thereby "labeling" it.

The 4-azido-2-nitrophenyl group, a core component of this compound, is a classic photoaffinity labeling moiety. The azido (B1232118) group is relatively stable in the dark but, upon UV light exposure, generates a nitrene intermediate that can covalently bind to nearby amino acid residues in a protein's binding pocket.

Derivatives of 4-azido-2-nitroaniline (B14478175) have been successfully employed as photoaffinity labels. For example, N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 has been synthesized and used to label the peptide binding site of prolyl 4-hydroxylase. This photoaffinity label demonstrated light-induced inactivation of the enzyme, and the labeling was specific to the alpha subunit. Another example is 4-azido-2-nitrophenyl phosphate (B84403) (ANPP), which has been utilized to label the mitochondrial phosphate carrier at its substrate-binding site. In the dark, ANPP acts as a competitive inhibitor, but upon photoirradiation, it binds covalently and irreversibly inhibits the carrier.

These examples highlight the utility of the 4-azido-2-nitroaniline framework in creating highly specific probes for identifying and studying protein-ligand interactions. The methylamino group in this compound could be used as a point of attachment for synthesizing more complex and targeted photoaffinity probes.

Table 1: Examples of 4-Azido-2-nitroaniline Derivatives in Photoaffinity Labeling

DerivativeTargetKey Finding
N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5Prolyl 4-hydroxylaseLight-induced inactivation and specific labeling of the α-subunit.
4-azido-2-nitrophenyl phosphate (ANPP)Mitochondrial phosphate carrierCompetitive inhibition in the dark and irreversible covalent binding upon photoirradiation.

Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. The azide group of this compound is a versatile handle for various bioconjugation reactions.

The most prominent bioconjugation strategy involving azides is "click chemistry." As mentioned earlier, CuAAC and SPAAC are widely used to conjugate azide-modified molecules to alkyne-functionalized biomolecules such as proteins, nucleic acids, and carbohydrates. nih.gov The high efficiency and orthogonality of these reactions allow for the precise and stable attachment of this compound derivatives to biological targets.

For instance, a related compound, 4-azidophenyl glyoxal (B1671930) (APG), has been used for the selective functionalization of arginine residues in native antibodies. nih.gov The glyoxal group of APG reacts with the guanidine (B92328) group of arginine, introducing an azide handle onto the antibody. This azide can then be used in a "click" reaction with a strained alkyne to attach other molecules, such as fluorophores or oligonucleotides. nih.gov This "plug-and-play" approach demonstrates the power of using an azido-containing reagent to modify complex biomolecules.

Another important bioconjugation reaction involving azides is the Staudinger ligation. In this reaction, an azide reacts with a phosphine (B1218219) to form an aza-ylide intermediate, which then rearranges to form a stable amide bond. This reaction is also bioorthogonal and has been used for labeling cell surfaces and synthesizing glycopeptides. nih.gov

The amine group of this compound provides an additional site for bioconjugation. It can be acylated or reacted with isothiocyanates to attach it to proteins or other biomolecules. This dual functionality (azide and amine) makes this compound a potentially valuable bifunctional linker for creating more complex bioconjugates.

Table 2: Bioconjugation Reactions Involving Azide Functionality

ReactionReactantsKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide, Terminal Alkyne, Copper(I) catalystHigh efficiency, forms stable triazole linkage, bioorthogonal. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide, Strained Alkyne (e.g., cyclooctyne)Copper-free, highly bioorthogonal, suitable for live-cell labeling. nih.gov
Staudinger LigationAzide, PhosphineForms a stable amide bond, bioorthogonal. nih.gov

Spectroscopic Characterization of this compound

Spectroscopic Characterization Methodologies

Comprehensive searches for spectroscopic data on the specific compound 4-Azido-N-methyl-2-nitroaniline have not yielded sufficient information in publicly accessible scientific literature and databases to fulfill the detailed requirements of the requested article. The available data primarily pertains to structurally related but distinct compounds, such as 4-methyl-2-nitroaniline (B134579) and other nitroaniline derivatives.

Due to the strict requirement to focus solely on "this compound" and the absence of specific experimental data for this compound, a detailed analysis for the outlined spectroscopic methodologies cannot be provided at this time. Generating content for the specified sections would require speculative data, which would compromise the scientific accuracy of the article.

Further research or access to proprietary databases may be necessary to obtain the specific spectroscopic information required for a thorough characterization of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, B3LYP)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. The B3LYP functional, a hybrid method that incorporates a portion of the exact Hartree-Fock exchange, is widely used for studying organic molecules. It provides reliable predictions of geometries, electronic properties, and vibrational frequencies.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-Azido-N-methyl-2-nitroaniline, DFT calculations at the B3LYP level would be used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimization process minimizes the potential energy of the structure. dntb.gov.ua It is expected that the benzene (B151609) ring would be largely planar. However, steric hindrance between the ortho-positioned nitro (NO₂) and N-methylamino (NHCH₃) groups, as well as the electronic repulsion from the azido (B1232118) (N₃) group, could lead to slight out-of-plane twisting of these substituents. bath.ac.uk The N-methylamino group and the nitro group are likely to form an intramolecular hydrogen bond between the amino hydrogen and an oxygen of the nitro group, a feature observed in related molecules like 2-nitroaniline (B44862). researchgate.netacs.org This interaction would enhance the planarity and stability of that portion of the molecule. The azido group is predicted to be nearly coplanar with the aromatic ring to maximize resonance, though some torsion is possible. bath.ac.uk

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be primarily located over the electron-rich portions of the molecule: the N-methylamino group and the azido group, with some contribution from the aniline (B41778) ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the ability of a molecule to accept an electron. The LUMO is anticipated to be centered on the potent electron-withdrawing nitro group and the aromatic ring. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap signifies that little energy is required to excite an electron from the HOMO to the LUMO, correlating with high chemical reactivity, low kinetic stability, and higher polarizability. bath.ac.ukresearchgate.net

While specific calculations for this compound are not available, data from analogous molecules calculated with DFT methods illustrate these principles.

MoleculeMethodE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Reference
4-isopropyl-N, N-Bis (4-azidophenyl) anilineB3LYP/6-311++G(d,p)-5.3300-1.47763.8524 dntb.gov.ua
2-nitroanilineB3LYP/6-31G(d,p)-6.612-2.2044.408 researchgate.netacs.org

The presence of both strong electron-donating (azido, N-methylamino) and electron-withdrawing (nitro) groups in this compound suggests that it would have a relatively small HOMO-LUMO gap, indicating a molecule with significant intramolecular charge transfer character and high reactivity. dntb.gov.uabath.ac.uk

The distribution of electron charge within a molecule is fundamental to its interactions. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool derived from computational calculations that illustrate the charge distribution. bath.ac.uk The MEP map uses a color scale to show regions of negative and positive electrostatic potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions rich in electrons, which are susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the nitro group and the terminal nitrogen atoms of the azido group.

Positive Potential (Blue): Electron-deficient regions, susceptible to nucleophilic attack. These would be located around the hydrogen atoms of the N-methylamino group and the aromatic ring.

This analysis helps identify the most likely sites for intermolecular interactions and chemical reactions.

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -E_LUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates a molecule's polarizability. nih.gov

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. ω = χ² / (2η). A high electrophilicity index characterizes a good electrophile. nih.gov

Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule. rsc.org

DescriptorFormula
Ionization Potential (I)I ≈ -E_HOMO
Electron Affinity (A)A ≈ -E_LUMO
Electronegativity (χ)χ = (I + A) / 2
Chemical Hardness (η)η = (I - A) / 2
Chemical Softness (S)S = 1 / η
Electrophilicity Index (ω)ω = χ² / (2η)

Given its structure, this compound is expected to be a relatively soft molecule with both significant electrophilic and nucleophilic character, making it highly reactive. nih.gov

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, particularly for reactive intermediates that are difficult to study experimentally.

The thermal decomposition (pyrolysis) of aryl azides is a classic reaction that proceeds via the extrusion of a molecule of nitrogen (N₂). Computational studies on related molecules, specifically ortho-nitroaromatic azides, have shown that this process is not as simple as the homolytic cleavage of the N-N₂ bond.

For an ortho-nitroaryl azide (B81097), the decomposition is believed to proceed through a specific pathway:

Cyclization: The initial step involves an intramolecular cyclization where a terminal nitrogen of the azido group attacks the oxygen of the adjacent nitro group. This forms a five-membered ring intermediate.

N₂ Extrusion: Following cyclization, the molecule loses dinitrogen (N₂).

Product Formation: The resulting species is a benzofuroxan (B160326) derivative.

This cyclization pathway has a significantly lower activation energy barrier compared to the direct formation of a nitrene intermediate, which is the typical pathway for aryl azides lacking an ortho nitro group. The presence of the ortho nitro group provides an alternative, lower-energy route for N₂ extrusion, which is a key factor in the initiation of decomposition in energetic materials containing both groups. Therefore, computational modeling predicts that the pyrolysis of this compound would be initiated by this intramolecular cyclization, leading to the extrusion of N₂ and the formation of a methylamino-substituted benzofuroxan.

Reaction Coordinate Mapping (Potential Energy Surfaces)

The decomposition of energetic materials is a critical area of study. For molecules containing an azido group, a primary decomposition pathway often involves the cleavage of the C-N₃ bond or the elimination of molecular nitrogen (N₂). Reaction coordinate mapping, through the calculation of potential energy surfaces (PES), allows for the exploration of these decomposition pathways.

For this compound, a likely initial decomposition step is the thermolysis of the azido group to form a nitrene intermediate. The potential energy surface for this process would be mapped by systematically varying the bond length of the C-N₃ bond and the N-N₂ bond of the azide, while optimizing the remaining geometry of the molecule. This would allow for the determination of the transition state energy and the activation energy for the decomposition. The presence of the ortho-nitro group and the N-methyl group can influence the electronic structure and, consequently, the energy barriers along the reaction coordinate. Theoretical studies on similar aromatic azides have shown that the nature and position of substituents significantly affect the activation energy for N₂ extrusion.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic properties of novel or uncharacterized compounds. Density Functional Theory (DFT) is a commonly employed method for this purpose.

Vibrational Frequencies (FTIR, Raman)

The vibrational spectrum of a molecule provides a fingerprint based on the vibrations of its chemical bonds. Theoretical calculations, often using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*), can predict the infrared (FTIR) and Raman active vibrational modes. nih.gov The predicted frequencies are typically scaled to account for anharmonicity and other systematic errors in the calculations. nih.gov

For this compound, key vibrational modes would include the asymmetric and symmetric stretches of the azido and nitro groups, the N-H stretching of the secondary amine, and various C-H and C-N stretching and bending modes of the aromatic ring. The calculated spectra for related nitroaniline derivatives have shown good agreement with experimental data, lending confidence to the predictive power of these methods. nih.govnih.gov A table of predicted, scaled vibrational frequencies can be generated to aid in the future experimental identification of this compound.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch ~3400-3500
Asymmetric N₃ Stretch ~2100-2150
Symmetric N₃ Stretch ~1250-1300
Asymmetric NO₂ Stretch ~1500-1550
Symmetric NO₂ Stretch ~1300-1350
C-N (Aromatic) Stretch ~1200-1300
C-H (Aromatic) Stretch ~3000-3100

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment. Computational methods, including DFT and machine learning approaches, can accurately predict NMR chemical shifts. nih.gov For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons, and the amine proton. The electron-withdrawing nature of the nitro and azido groups would influence the chemical shifts of the aromatic protons. Similarly, the ¹³C NMR spectrum would provide information about each carbon atom in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 8.5 110 - 150
N-CH₃ ~3.0 ~30-40

Aromaticity Analysis (HOMA, NICS)

The aromaticity of the benzene ring in this compound can be influenced by the electron-donating N-methylamino group and the electron-withdrawing nitro and azido groups. Aromaticity can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA analysis is based on the geometric criterion of bond length equalization in an aromatic ring. A HOMA value close to 1 indicates high aromaticity, while lower values suggest a decrease in aromatic character. The bond lengths required for HOMA calculation would be obtained from the optimized geometry of this compound.

Studies on Intermolecular Interactions

The intermolecular interactions in the solid state play a crucial role in determining the crystal packing, density, and sensitivity of energetic materials.

Hydrogen Bonding

In this compound, the N-methylamino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atoms of the azido group can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the N-H of the amino group and an oxygen atom of the ortho-nitro group is highly probable, forming a stable six-membered ring. This type of intramolecular hydrogen bond is a common feature in 2-nitroaniline derivatives. nih.govresearchgate.net

Intermolecular hydrogen bonds are also expected to be significant in the crystal packing. The remaining hydrogen-bonding capacity of the nitro and azido groups, as well as potential C-H···O or C-H···N interactions, would contribute to the formation of a three-dimensional network. nih.gov The nature and strength of these hydrogen bonds can be investigated computationally by analyzing the electron density distribution, for instance, through Quantum Theory of Atoms in Molecules (QTAIM) analysis.

Hirschfeld Surface Analysis

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the Hirschfeld surface analysis of this compound. This analytical technique, which is crucial for understanding intermolecular interactions within a crystal lattice, appears not to have been published for this particular compound.

Hirschfeld surface analysis is a powerful computational method used to visualize and quantify the various non-covalent interactions that stabilize a crystal structure. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, researchers can identify and analyze different types of contacts, such as hydrogen bonds and π-π stacking interactions. The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the intermolecular contacts.

While data for the target compound is unavailable, studies on structurally related nitroaniline derivatives provide insight into the types of interactions that could be expected. For instance, the Hirschfeld surface analysis of other nitroaniline compounds frequently reveals significant contributions from O···H, H···H, and C···H contacts, highlighting the importance of hydrogen bonding and van der Waals forces in the crystal packing. nih.goviucr.orgresearchgate.net In some cases, π-π stacking interactions between aromatic rings also play a crucial role in stabilizing the crystal structure. nih.gov

Given the functional groups present in this compound—an azide group, a nitro group, a methyl group, and an amine—a hypothetical Hirschfeld surface analysis would likely reveal a complex interplay of intermolecular forces. The nitro and azide groups would be expected to participate in significant dipole-dipole interactions and potentially weak hydrogen bonds. The aromatic ring could engage in π-π stacking, and the methyl and amine protons could form various C-H···O and N-H···O contacts.

Without experimental crystallographic data and a subsequent Hirschfeld surface analysis for this compound, any detailed discussion of its intermolecular interactions remains speculative. The following table provides a hypothetical breakdown of potential intermolecular contacts and their estimated contributions, based on analyses of similar molecules.

Interactive Data Table: Hypothetical Intermolecular Contacts for this compound

Intermolecular ContactPotential Percentage ContributionDescription
O···H/H···O25-40%Interactions involving the nitro group oxygen atoms and hydrogen atoms from the methyl and amine groups, as well as the aromatic ring.
H···H20-35%General van der Waals contacts between hydrogen atoms on the periphery of the molecule.
N···H/H···N10-20%Contacts involving the nitrogen atoms of the azide and nitro groups with hydrogen atoms.
C···H/H···C5-15%Interactions between carbon atoms of the aromatic ring and hydrogen atoms of neighboring molecules.
C···C3-8%Indicative of potential π-π stacking interactions between aromatic rings.
N···O/O···N2-7%Interactions between the nitrogen and oxygen atoms of the nitro and azide groups.
N···N1-5%Contacts between the nitrogen atoms of the azide groups of adjacent molecules.

It is imperative to note that the data presented in the table above is purely illustrative and not based on experimental findings for this compound. A definitive analysis would require the synthesis of a single crystal of the compound and subsequent X-ray diffraction analysis, followed by a computational Hirschfeld surface study.

Derivatization Strategies and Functionalization Pathways

Selective Modification of the Azido (B1232118) Group

The azido group is a versatile functional handle, renowned for its participation in a range of highly specific and efficient reactions. Its modification in the context of 4-azido-N-methyl-2-nitroaniline can be achieved while preserving the integrity of the N-methylamino and nitro functionalities.

[3+2] Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. acs.org This reaction can be performed under thermal conditions, which often yields a mixture of 1,4- and 1,5-regioisomers. rsc.org However, the use of metal catalysts allows for complete regioselectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction exclusively yields the 1,4-disubstituted triazole. The mild conditions are generally compatible with the nitro and N-methylamino groups.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts, such as [Cp*RuCl]4, direct the cycloaddition to selectively produce the 1,5-disubstituted triazole. scispace.com This method is particularly effective for aryl azides and tolerates a wide range of functional groups on both the azide and alkyne partners. scispace.com

Staudinger Reaction: The Staudinger reaction provides a mild and efficient method for the reduction of the azido group to a primary amine. rsc.orgacs.org This transformation is typically carried out using a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), which initially forms an iminophosphorane intermediate. acs.orgorganic-chemistry.org Subsequent hydrolysis yields the corresponding primary amine and a phosphine oxide byproduct. acs.org This reaction is highly chemoselective for the azide group and does not affect the nitro or N-methylamino groups, making it an excellent method for selectively introducing a primary amine at the 4-position. pearson.com The resulting 4,N¹-dimethyl-1,2-benzenediamine derivative can then undergo further specific functionalization at the newly formed primary amine.

Table 1: Selective Reactions of the Azido Group

Reaction Type Reagent/Catalyst Product Key Features
CuAAC Terminal Alkyne, Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) 1,4-Disubstituted 1,2,3-triazole High regioselectivity, mild conditions.
RuAAC Terminal Alkyne, Ru catalyst (e.g., [Cp*RuCl]₄) 1,5-Disubstituted 1,2,3-triazole Complementary regioselectivity to CuAAC. scispace.com
Staudinger Reduction Triphenylphosphine (PPh₃) followed by H₂O Primary Amine Mild, highly chemoselective reduction. rsc.orgacs.org

Selective Modification of the N-Methylamino Group

The N-methylamino group is a nucleophilic secondary amine whose reactivity can be harnessed for various functionalization reactions. The presence of the electron-withdrawing nitro group ortho to it and the azido group para to it decreases its basicity and nucleophilicity compared to a simple N-methylaniline. rsc.org Nevertheless, selective modification is readily achievable.

N-Acylation: The N-methylamino group can be selectively acylated to form amides. This reaction is typically performed using acylating agents like acetic anhydride (B1165640) or acyl chlorides under basic or catalyst-free conditions. orientjchem.orglibretexts.org Acylation serves as a robust method for installing a protecting group, which can prevent N-oxidation or other unwanted side reactions during subsequent manipulations of the nitro or azido groups. pearson.com The resulting amide is significantly less reactive, allowing for a broader range of chemical transformations on the other parts of the molecule.

N-Alkylation: While N-alkylation of secondary amines can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts, careful control of reaction conditions can favor mono-alkylation. psu.edu Using one equivalent of an alkylating agent (e.g., alkyl halide) in the presence of a non-nucleophilic base can lead to the desired tertiary amine. The reduced nucleophilicity of the N-methylamino group in this specific substrate may inherently help to mitigate overalkylation. Using ionic liquids as solvents has also been shown to improve the chemoselectivity of N-alkylation for anilines. psu.edu

Table 2: Selective Reactions of the N-Methylamino Group

Reaction Type Reagent/Catalyst Product Key Features
N-Acylation Acetic Anhydride or Acyl Chloride N-Acyl-N-methyl-4-azido-2-nitroaniline Forms stable amides; often used for protection. orientjchem.org
N-Alkylation Alkyl Halide, Base N-Alkyl-N-methyl-4-azido-2-nitroaniline Forms tertiary amines; requires controlled conditions. psu.edu

Selective Modification of the Nitro Group

The selective reduction of the nitro group to a primary amine is a common and valuable transformation in organic synthesis. The challenge in the context of this compound is to achieve this reduction without affecting the sensitive azido group, which is also susceptible to reduction.

Chemoselective Catalytic Hydrogenation: Standard catalytic hydrogenation conditions, such as H₂ with Pd/C, would likely reduce both the nitro and azido groups. commonorganicchemistry.com However, specialized catalyst systems have been developed for the chemoselective reduction of nitro groups in the presence of azides or other reducible functionalities.

Sulfided Platinum Catalysts: Platinum on carbon catalysts treated with sulfur compounds (sulfided Pt/C) exhibit remarkable selectivity for the hydrogenation of nitro groups while leaving halides and other sensitive groups intact. nih.gov Such catalysts are prime candidates for the selective reduction of the nitro group in this molecule.

Raney Nickel: In some cases, Raney Nickel under controlled conditions can offer selectivity for nitro group reduction over other functional groups. commonorganicchemistry.com

Metal-Mediated Reductions: Classical reduction methods using metals in acidic media can be highly effective for chemoselective nitro group reduction.

Fe/NH₄Cl or Fe/AcOH: Iron powder in the presence of an acid like ammonium chloride or acetic acid is a well-established method for reducing aromatic nitro compounds without affecting other functionalities like esters, ketones, or halides. organic-chemistry.orgresearchgate.net This method is often compatible with azides.

SnCl₂: Tin(II) chloride is another classic reagent that provides a mild method for reducing aromatic nitro groups to amines, often in the presence of other reducible groups. commonorganicchemistry.com

Indium/HCl: Indium metal in the presence of hydrochloric acid in aqueous media has been shown to effectively reduce both nitro and azido groups. scispace.comsemanticscholar.orgresearchgate.net However, by carefully controlling the stoichiometry and conditions, some level of selectivity might be achievable, though simultaneous reduction is the more likely outcome.

Table 3: Selective Reduction of the Nitro Group

Method Reagent/Catalyst Product Key Features
Catalytic Hydrogenation H₂, Sulfided Pt/C 4-Azido-N¹-methyl-1,2-benzenediamine High selectivity, avoids reduction of the azide. nih.gov
Metal-Mediated Reduction Fe, NH₄Cl (aq) 4-Azido-N¹-methyl-1,2-benzenediamine Classic, cost-effective, and chemoselective method. organic-chemistry.org
Metal Salt Reduction SnCl₂, HCl 4-Azido-N¹-methyl-1,2-benzenediamine Mild conditions, tolerates many functional groups. commonorganicchemistry.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Azido-N-methyl-2-nitroaniline, and how do reaction conditions influence yield?

  • Methodology : Begin with nitration of N-methylaniline derivatives under controlled acidic conditions (e.g., H₂SO₄/HNO₃ at 0–5°C) to introduce the nitro group at the ortho position. Subsequent azidation can employ NaN₃ in polar aprotic solvents (e.g., DMF) with Cu(I) catalysis via click chemistry principles. Monitor reaction progress using TLC (silica gel, hexane/EtOAc) and purify via recrystallization (ethanol/water) .
  • Key Variables : Temperature control during nitration prevents byproducts like meta isomers. Excess NaN₃ ensures complete azide substitution, but residual azides require careful quenching (e.g., with NaNO₂/HCl) to avoid explosive hazards .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect aromatic proton signals at δ 7.5–8.5 ppm (ortho nitro group deshields adjacent protons). The N-methyl group appears as a singlet (~δ 3.0 ppm).
  • IR : Strong absorbance at ~2100 cm⁻¹ (azide stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
  • MS : Molecular ion peak at m/z 207 (C₇H₇N₅O₂) with fragmentation patterns reflecting loss of N₂ (azide decomposition) .

Advanced Research Questions

Q. What are the thermal stability profiles of this compound, and how should handling protocols be optimized?

  • Methodology : Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition peaks (typically >150°C for aromatic azides). Use microcalorimetry (e.g., ARC) to assess self-accelerating decomposition temperatures (SADT). Store samples at ≤4°C in amber vials with desiccants to minimize light/moisture-induced degradation .
  • Data Interpretation : Contradictions in decomposition temperatures may arise from impurities (e.g., residual metal catalysts). Cross-validate with TGA-MS to correlate mass loss with gaseous byproducts (N₂, NOₓ) .

Q. How can this compound be applied in bioorthogonal labeling, and what are the limitations in aqueous environments?

  • Methodology : Utilize strain-promoted azide-alkyne cycloaddition (SPAAC) for protein conjugation. Optimize pH (7.4–8.0) and buffer composition (e.g., PBS with 10% DMSO for solubility). Quantify labeling efficiency via fluorescence tagging (e.g., tetrazine-fluorophore probes) .
  • Challenges : Hydrolytic instability of the azide group in prolonged aqueous storage. Mitigate by lyophilizing the compound and reconstituting fresh before use .

Q. How do steric and electronic effects influence regioselectivity in further functionalization of this compound?

  • Methodology : Perform computational modeling (DFT) to map electron density and steric hindrance. Experimentally, compare electrophilic substitution reactions (e.g., bromination) under varying conditions (Lewis acids, solvent polarity). Analyze regioselectivity via HPLC-MS or ¹³C NMR .
  • Case Study : Nitro groups direct electrophiles to meta positions, but the azide’s electron-withdrawing effect may compete. Contrast results with analogous compounds (e.g., 4-Nitroaniline) to isolate electronic contributions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

  • Methodology : Reassess solubility using standardized protocols (e.g., shake-flask method in DMSO, ethanol, and water). Variables like crystallinity (confirmed via XRD) and polymorphic forms can drastically alter solubility. Cross-reference with Hansen solubility parameters .
  • Example : A study reporting high aqueous solubility may have used sonication or co-solvents inadvertently. Replicate experiments under strictly controlled conditions .

Safety and Compliance

Q. What waste management protocols are recommended for azide-containing byproducts?

  • Methodology : Treat waste solutions with NaNO₂/HCl to decompose azides into N₂ and NH₄Cl. Validate completeness via IR (absence of ~2100 cm⁻¹ peak) before disposal. Document processes per OSHA 29 CFR 1910.1450 .

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